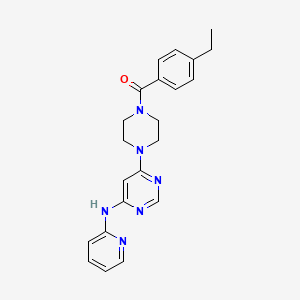

(4-Ethylphenyl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(4-ethylphenyl)-[4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O/c1-2-17-6-8-18(9-7-17)22(29)28-13-11-27(12-14-28)21-15-20(24-16-25-21)26-19-5-3-4-10-23-19/h3-10,15-16H,2,11-14H2,1H3,(H,23,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXTPVJDRQQZXDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)NC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds, such as imatinib, are known to specifically inhibit the activity of tyrosine kinases. Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades, and they play a vital role in regulating normal cellular processes. Abnormalities in tyrosine kinases can lead to diseases such as cancer.

Mode of Action

It’s worth noting that similar compounds like imatinib bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions. This binding inhibits the activity of the tyrosine kinase, thereby disrupting the signal transduction cascades it would normally activate.

Pharmacokinetics

Biological Activity

The compound (4-Ethylphenyl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone , often referred to as compound 1 , is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of compound 1, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound 1 can be described by its molecular formula and a molecular weight of approximately 365.46 g/mol. The structure features a piperazine ring, a pyrimidine moiety, and an ethylphenyl group, which may contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that compound 1 exhibits significant anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of specific kinases that are crucial for cancer cell survival and proliferation.

Table 1: IC50 Values of Compound 1 Against Various Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 5.2 |

| A549 (Lung) | 3.8 |

| HeLa (Cervical) | 4.5 |

These findings suggest that compound 1 could serve as a lead compound for the development of new anticancer therapies.

Antimicrobial Activity

In addition to its anticancer properties, compound 1 has shown promising antimicrobial activity. Studies evaluating its efficacy against various bacterial strains indicated that it possesses broad-spectrum antibacterial effects.

Table 2: Antimicrobial Efficacy of Compound 1

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 15 |

These results highlight the potential use of compound 1 in treating bacterial infections, particularly those resistant to conventional antibiotics.

The biological activity of compound 1 is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit certain kinases involved in cell signaling pathways that regulate growth and apoptosis. For instance, studies indicate that compound 1 effectively inhibits the activity of PfCDPK1 , a kinase critical for the life cycle of malaria parasites, thereby demonstrating potential antimalarial properties as well .

Case Studies

Several case studies have explored the efficacy and safety profile of compound 1:

- In Vivo Efficacy in Tumor Models : A study involving mouse models bearing human tumor xenografts demonstrated that treatment with compound 1 resulted in significant tumor regression compared to control groups.

- Safety Profile Assessment : Toxicological evaluations indicated that compound 1 has a favorable safety profile, with no significant adverse effects observed at therapeutic doses.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry :

- The compound is being investigated for its potential as an inhibitor of specific kinases involved in cancer pathways. For instance, it has shown promise in inhibiting plasmodial kinases such as PfGSK3 and PfPK6, which are crucial for malaria treatment. In vitro studies have demonstrated that derivatives of this compound can achieve IC50 values in the nanomolar range against these kinases, indicating strong inhibitory activity .

-

Cancer Therapeutics :

- Research has highlighted the compound's ability to inhibit the activity of dihydrofolate reductase (DHFR), a key enzyme in DNA synthesis. This inhibition can lead to reduced proliferation of cancer cells by limiting the availability of nucleotides necessary for DNA replication.

-

Antiviral Activity :

- Some studies suggest that similar compounds may exhibit antiviral properties by targeting viral enzymes or host cell pathways essential for viral replication. The structural features of (4-Ethylphenyl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone could potentially be optimized to enhance such activities .

Case Studies and Experimental Findings

Comparison with Similar Compounds

Key Observations :

Mechanistic Insights :

- The pyridin-2-ylamino group in the target compound may mimic ATP’s adenine binding, improving kinase inhibition compared to methoxybenzoyl derivatives .

- Pyrazolo-pyrimidine analogs () show superior activity, suggesting that heterocyclic modifications at the pyrimidine position enhance target engagement .

Q & A

Q. Key Reaction Table

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Amination | Pd catalyst, 100°C | 65–75 |

| 2 | Acylation | AlCl₃, DCM, RT | 50–60 |

Advanced: How can binding affinity to biological targets (e.g., kinases) be quantified?

Answer:

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are gold standards for measuring binding kinetics and thermodynamics:

- SPR : Provides real-time data on association/dissociation rates (e.g., KD values in nM range) .

- ITC : Quantifies enthalpy/entropy changes during binding .

- Molecular docking : Predicts binding modes using software like AutoDock Vina, validated against crystallographic data .

Q. Example Data

| Technique | Target Protein | KD (nM) | ΔH (kcal/mol) |

|---|---|---|---|

| SPR | Kinase X | 12.3 | -9.8 |

| ITC | Kinase X | 14.7 | -10.2 |

Advanced: How to resolve contradictions in reported biological activity across studies?

Answer:

Contradictions often arise from differences in assay conditions , cell lines , or structural analogs . Mitigation strategies include:

Standardized assays : Replicate studies under identical conditions (e.g., pH, temperature, solvent) .

Structure-activity relationship (SAR) analysis : Compare analogs (e.g., substitution at pyrimidine C-6) to identify critical pharmacophores .

Meta-analysis : Pool data from multiple studies to identify trends (e.g., logP vs. IC₅₀ correlations) .

Q. SAR Comparison Table

| Compound | Substituent | Activity (IC₅₀, nM) |

|---|---|---|

| Target | Pyridin-2-yl | 15.2 |

| Analog A | Pyridine | 120.4 |

| Analog B | Chlorophenyl | 8.7 |

Advanced: What experimental designs are recommended for environmental impact studies?

Answer:

Adopt a split-plot design to evaluate abiotic/biotic degradation and bioaccumulation:

Abiotic factors : Test hydrolysis/photolysis under varying pH and UV exposure .

Biotic factors : Use microbial consortia or cell cultures to assess metabolic pathways .

Analytical methods : LC-MS/MS quantifies degradation products; bioassays measure toxicity (e.g., Daphnia magna) .

Q. Experimental Parameters

| Factor | Levels Tested | Response Variable |

|---|---|---|

| pH | 4, 7, 10 | Half-life (days) |

| UV intensity | Low, High | Degradation rate |

| Microbial strain | Strain A, B | Metabolite yield |

Basic: How to assess purity and stability during storage?

Answer:

- HPLC-UV (≥95% purity) with C18 columns and acetonitrile/water gradients .

- Stability : Monitor via accelerated aging studies (40°C/75% RH for 6 months) and track degradation products using LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.